Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core fused with a carboxylate ester group. The presence of both nitrogen and sulfur atoms within its ring structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired imidazo[2,1-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets within cells. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound has been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core, which can enhance their stability and biological activity.
The uniqueness of this compound lies in its specific ester group, which can be modified to create a wide range of derivatives with tailored properties for various applications.
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-2-12-6(11)5-3-10-7(9-5)13-4-8-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMDVXCSDZLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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